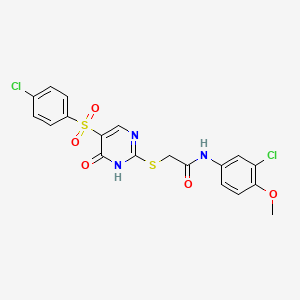

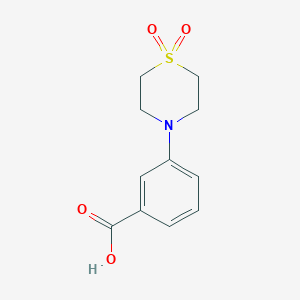

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical And Chemical Properties Analysis

The molecular weight of this compound is 461.3 g/mol . It has a topological polar surface area of 129 Ų . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available literature.Scientific Research Applications

Synthesis and Chemical Reactivity

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide and its derivatives exhibit versatile chemical reactivity, making them valuable for synthesizing a range of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. These compounds are primarily used as building blocks in chemical synthesis, leveraging their reactivity with various nucleophiles (Farouk et al., 2021).

Antibacterial and Antimicrobial Properties

Several derivatives of N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have demonstrated potential as antibacterial and antimicrobial agents. Studies have revealed moderate to significant activities against a spectrum of gram-positive and gram-negative bacteria, making these compounds of interest in developing new antimicrobial therapies (Desai et al., 2008; Debnath & Ganguly, 2015; Mistry et al., 2009; Krátký et al., 2017).

Anticancer Potential

Research has highlighted the anticancer potential of N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide derivatives. Certain synthesized compounds have exhibited promising anticancer activities, comparable to known anticancer drugs, against various cancer cell lines, making them valuable for further exploration and development in cancer treatment (Hafez & El-Gazzar, 2017; Abu‐Hashem et al., 2020).

Structural and Conformational Studies

The compounds derived from N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been subject to various structural and conformational studies. These studies provide insights into the molecular conformations, hydrogen bonding, and interactions, crucial for understanding the biological activities and potential applications of these compounds (Narayana et al., 2016; Subasri et al., 2016).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiomethoxide and 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-bromoacetyl chloride", "sodium thiomethoxide", "5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: React 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide.", "Step 2: React N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide with sodium thiomethoxide in DMF to form the corresponding thioacetamide intermediate.", "Step 3: React the thioacetamide intermediate with 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the final product N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |

CAS RN |

892297-22-2 |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |

Molecular Formula |

C19H15Cl2N3O5S2 |

Molecular Weight |

500.37 |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |

InChI Key |

NTCFNDSVYLMDKG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)

![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)

![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)

![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)